

# Spectroscopic Profile of Octrizole: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Octrizole** (CAS No. 3147-75-9), a widely used UV absorber. The information herein is intended to assist researchers and scientists in the identification, characterization, and quality control of this compound. The guide covers Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting predicted and experimentally observed data in a structured format. Detailed experimental protocols and a visual workflow for spectroscopic analysis are also included.

### Introduction to Octrizole

**Octrizole**, chemically known as 2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol, is a benzotriazole-based organic compound. Its primary application is as a UV stabilizer in various polymers and organic materials, where it protects against degradation by absorbing UV radiation.[1] Accurate spectroscopic analysis is crucial for confirming its molecular structure and ensuring its purity in various formulations.

Molecular Structure:

Chemical Formula: C20H25N3O[2]

Molecular Weight: 323.44 g/mol [2]



# **Spectroscopic Data**

The following sections present the mass spectrometry, predicted Nuclear Magnetic Resonance (NMR), and predicted Infrared (IR) spectroscopic data for **Octrizole**. While experimental NMR and IR spectra are not publicly available in detail, the predicted data is based on the known chemical structure and established spectroscopic principles.

## Mass Spectrometry (MS)

Mass spectrometry of **Octrizole** provides key information about its molecular weight and fragmentation pattern, aiding in its identification.

| Parameter                                | Value               | Notes   |
|--|---------------------|---|
| Molecular Ion [M]+•                      | m/z 323.20          | Calculated from the molecular formula C20H25N3O.  |
| Protonated Molecule [M+H]+               | m/z 324.207         | Experimentally observed precursor ion in MS-MS.[1]  |
| Deprotonated Molecule [M-H] <sup>-</sup> | m/z 322.1925        | Experimentally observed precursor ion in MS-MS.   |
| Key Fragment Ions (from [M+H]+)          | m/z 253.1, 213, 212 | Observed in MS-MS analysis. [1] The fragment at m/z 253 likely corresponds to the loss of the tertiary octyl group. |

# **Nuclear Magnetic Resonance (NMR) Spectroscopy** (Predicted)

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of **Octrizole**. The following tables provide predicted <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts.

<sup>1</sup>H NMR (Proton NMR) Data (Predicted in CDCl<sub>3</sub>, 500 MHz)



| Chemical Shift (δ, ppm) | Multiplicity        | Integration | Assignment                          |
|-------------------------|---------------------|-------------|-------------------------------------|
| ~11.5 - 11.0            | Singlet             | 1H          | Phenolic -OH                        |
| ~8.1 - 7.9              | Multiplet           | 2Н          | Aromatic-H<br>(Benzotriazole)       |
| ~7.6 - 7.4              | Multiplet           | 2H          | Aromatic-H<br>(Benzotriazole)       |
| ~7.5                    | Doublet             | 1H          | Aromatic-H (Phenol)                 |
| ~7.2                    | Doublet of Doublets | 1H          | Aromatic-H (Phenol)                 |
| ~7.0                    | Doublet             | 1H          | Aromatic-H (Phenol)                 |
| ~1.8                    | Singlet             | 2H          | -CH <sub>2</sub> -                  |
| ~1.4                    | Singlet             | 6H          | -C(CH <sub>3</sub> ) <sub>2</sub> - |
| ~0.8                    | Singlet             | 9H          | -C(CH <sub>3</sub> ) <sub>3</sub>   |

## $^{13}$ C NMR (Carbon-13 NMR) Data (Predicted in CDCl<sub>3</sub>, 125 MHz)

| Chemical Shift (δ, ppm) | Assignment                |
|-------------------------|---------------------------|
| ~150 - 145              | Aromatic C-O              |
| ~145 - 140              | Aromatic C-N              |
| ~140 - 135              | Aromatic Quaternary C     |
| ~130 - 115              | Aromatic C-H              |
| ~57                     | -CH <sub>2</sub> -        |
| ~55                     | Quaternary C (tert-octyl) |
| ~32                     | Quaternary C (tert-octyl) |
| ~31.5                   | Methyl C (tert-octyl)     |
| ~29.5                   | Methyl C (tert-octyl)     |



# Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of **Octrizole** is expected to show characteristic absorption bands corresponding to its various functional groups.

| Wavenumber (cm <sup>-1</sup> ) | Vibration Type           | Functional Group   |
|--------------------------------|--------------------------|--------------------|
| ~3600 - 3200                   | O-H stretch (broad)      | Phenolic -OH       |
| ~3100 - 3000                   | C-H stretch (aromatic)   | Aromatic C-H       |
| ~2960 - 2850                   | C-H stretch (aliphatic)  | Alkyl C-H          |
| ~1600 - 1450                   | C=C stretch              | Aromatic rings     |
| ~1400 - 1200                   | N=N stretch, C-N stretch | Benzotriazole ring |
| ~1250                          | C-O stretch              | Phenol             |

# **Experimental Protocols**

The following are detailed methodologies for the key spectroscopic experiments.

# Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **Octrizole**.

### Methodology:

- Sample Preparation: A dilute solution of Octrizole is prepared by dissolving approximately 1
  mg of the sample in 1 mL of a suitable solvent such as methanol or acetonitrile.
- Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source is used.
- Data Acquisition:
  - The sample solution is introduced into the ESI source via direct infusion or through a Liquid Chromatography (LC) system.



- The ESI source is operated in both positive and negative ion modes to detect [M+H]<sup>+</sup> and [M-H]<sup>-</sup> ions, respectively.
- For fragmentation studies (MS/MS), the molecular ion of interest is isolated in the first mass analyzer and subjected to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell.
- The resulting fragment ions are then analyzed by the second mass analyzer.
- Data Analysis: The mass-to-charge ratios (m/z) of the parent and fragment ions are determined. The elemental composition can be confirmed by the accurate mass measurement.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To elucidate the detailed molecular structure of **Octrizole** by analyzing the chemical environment of its hydrogen and carbon atoms.

#### Methodology:

- Sample Preparation: Approximately 5-10 mg of **Octrizole** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., deuterochloroform, CDCl<sub>3</sub>) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard ( $\delta$  = 0.00 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- Data Acquisition:
  - ¹H NMR: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include the spectral width, number of scans, and relaxation delay.
  - <sup>13</sup>C NMR: A one-dimensional carbon-13 NMR spectrum is acquired, typically with proton decoupling to simplify the spectrum to singlets for each unique carbon.
  - 2D NMR (Optional): For unambiguous assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.



Data Analysis: The chemical shifts (δ), multiplicities (singlet, doublet, etc.), coupling
constants (J), and integration values are analyzed to assign the signals to the specific
protons and carbons in the **Octrizole** molecule.

# Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the **Octrizole** molecule.

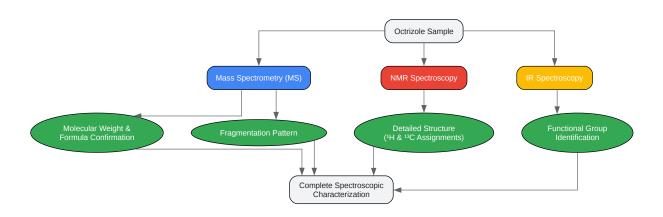
#### Methodology:

- Sample Preparation:
  - Attenuated Total Reflectance (ATR): A small amount of the solid **Octrizole** powder is placed directly onto the ATR crystal.
  - KBr Pellet: A few milligrams of **Octrizole** are finely ground with anhydrous potassium bromide (KBr) and pressed into a thin, transparent pellet.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
  - A background spectrum (of the empty ATR crystal or a pure KBr pellet) is recorded.
  - The sample is placed in the IR beam path, and the spectrum is recorded, typically in the range of 4000-400 cm<sup>-1</sup>.
- Data Analysis: The absorption bands (peaks) in the IR spectrum are identified by their wavenumber (cm<sup>-1</sup>) and correlated with the characteristic vibrational frequencies of the functional groups present in **Octrizole**.

# **Visualization of Experimental Workflow**

The following diagram illustrates the logical workflow for the spectroscopic characterization of a compound like **Octrizole**.





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Caption: General workflow for the spectroscopic analysis of **Octrizole**.

This guide provides a foundational understanding of the spectroscopic properties of **Octrizole**. For definitive analysis, it is recommended to acquire experimental data on the specific sample of interest and compare it with reference spectra.

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## References

- 1. Octrizole | C20H25N3O | CID 62485 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
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